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A Comparative Analysis of Milademetan Tosylate
Hydrate in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of clinical trial results for

milademetan tosylate hydrate, an oral, selective small-molecule inhibitor of the MDM2-p53

interaction. By reactivating the tumor suppressor protein p53, milademetan has been

investigated across a range of solid and hematological malignancies. This report details its

clinical performance, benchmarks it against other MDM2 inhibitors and relevant standard-of-

care treatments, and provides insights into the experimental protocols that defined these

studies.

Mechanism of Action: Restoring the Guardian of the
Genome
Milademetan functions by inhibiting the murine double minute 2 (MDM2) protein, a key

negative regulator of the p53 tumor suppressor.[1][2] In many cancers with wild-type TP53, the

gene encoding p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing

cancer cells to proliferate unchecked.[2] Milademetan binds to MDM2, preventing its interaction

with p53. This stabilizes p53, allowing it to accumulate in the nucleus, where it can induce cell

cycle arrest, apoptosis, and senescence in cancer cells.[1]
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Caption: Mechanism of Action of Milademetan.

Clinical Trial Landscape: A Summary of Key Studies
Milademetan has been evaluated in several key clinical trials, from first-in-human dose-

escalation studies to a pivotal Phase 3 trial. The following sections summarize the quantitative

data from these trials.
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Trial Identifier Phase Indication
Key Efficacy

Endpoints

Key Safety

Findings (Grade

3/4 Adverse

Events)

NCT01877382[3]

[4][5]
I

Advanced Solid

Tumors and

Lymphomas

Overall (N=107):-

Disease Control

Rate (DCR):

45.8%- Median

Progression-Free

Survival (PFS):

4.0

monthsDediffere

ntiated

Liposarcoma

(DDLPS)

Subgroup

(n=53):- DCR:

58.5%- Median

PFS: 7.2 months

Thrombocytopeni

a (29.0%),

Neutropenia

(15.0%), Anemia

(13.1%)

MANTRA-2

(NCT05012397)

[6][7][8][9]

II

MDM2-amplified,

TP53-wildtype

Advanced Solid

Tumors

Evaluable

Patients (n=31):-

Objective

Response Rate

(ORR): 19.4% (1

confirmed, 5

unconfirmed)-

Median PFS: 3.5

months

Thrombocytopeni

a, Neutropenia,

Anemia,

Leukopenia,

Diarrhea

MANTRA

(NCT04979442)

[10][11][12][13]

[14][15][16][17]

III
Dedifferentiated

Liposarcoma

Milademetan vs.

Trabectedin:-

Median PFS: 3.6

months vs. 2.2

months (HR

0.89, p=0.53)

Milademetan

Arm:Thrombocyt

openia (39.5%),

Neutropenia

(25.5%), Anemia

(18.6%)
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Comparative Analysis with Other MDM2 Inhibitors
The landscape of MDM2 inhibitors includes several other molecules that have been

investigated in clinical trials. A comparative summary provides context for the clinical profile of

milademetan.
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Drug Trial Phase Indication
Key Efficacy

Endpoints

Key Safety

Findings

(Grade 3/4

Adverse

Events)

Siremadlin

(HDM201)[6]

[18]

NCT0214363

5
I

Advanced

Solid Tumors

and Acute

Myeloid

Leukemia

(AML)

Solid

Tumors:-

ORR:

10.3%AML:-

ORR: Up to

22.2%

depending on

regimen

Myelosuppre

ssion, Tumor

Lysis

Syndrome

(more

frequent in

hematologic

malignancies)

Navtemadlin

(KRT-232)[1]

[3][19][20][21]

BOREAS

(NCT036621

26)

III

JAK Inhibitor-

Refractory

Myelofibrosis

Navtemadlin

vs. Best

Available

Therapy:-

Spleen

Volume

Reduction of

≥35% at

week 24:

15% vs. 5%-

Total

Symptom

Score

Reduction of

≥50% at

week 24:

24% vs. 12%

Consistent

with MDM2

inhibitor class

toxicities
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Idasanutlin

(RG7112)[7]

[10][22][23]

[24]

MIRROS

(NCT025452

83)

III

Relapsed/Ref

ractory AML

(in

combination

with

cytarabine)

Idasanutlin +

Cytarabine

vs. Placebo +

Cytarabine:-

Median

Overall

Survival

(OS): 8.3 vs.

9.1 months

(not met)-

Complete

Remission

(CR) Rate:

20.3% vs.

17.1%-

Overall

Response

Rate (ORR):

38.8% vs.

22.0%

Diarrhea,

Febrile

Neutropenia,

Nausea

Experimental Protocols: A Closer Look at Trial
Design
A detailed understanding of the experimental methodologies is crucial for interpreting and

comparing clinical trial data.

Milademetan Phase I (NCT01877382)[3][4][5]
Study Design: A first-in-human, open-label, dose-escalation and expansion study.

Patient Population: Patients with advanced solid tumors or lymphomas who had progressed

on standard therapies. A dose-expansion cohort focused on patients with dedifferentiated

liposarcoma.
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Dosing Regimens: Various oral, once-daily schedules were evaluated, including

extended/continuous (days 1-21 or 1-28 of a 28-day cycle) and intermittent (days 1-7, or

days 1-3 and 15-17 of a 28-day cycle). The recommended Phase 2 dose was determined to

be 260 mg on days 1-3 and 15-17 every 28 days.

Primary Objective: To determine the maximum tolerated dose and recommended Phase 2

dose and schedule of milademetan.

Secondary Objectives: To evaluate tumor response, pharmacokinetics, and

pharmacodynamics.

Patient Screening
(Advanced Solid Tumors/Lymphoma)

Part 1: Dose Escalation
(Multiple Dosing Schedules)

Determine MTD and RP2D

Part 2: Dose Expansion
(DDLPS Cohort at RP2D)

Evaluate Safety and Efficacy

Click to download full resolution via product page

Caption: Milademetan Phase I Trial Workflow.

MANTRA-2 (NCT05012397)[6][7][8][9]
Study Design: A Phase 2, multicenter, single-arm, open-label basket study.
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Patient Population: Patients with advanced TP53-wildtype solid tumors with MDM2 gene

amplification (copy number ≥ 8).

Dosing Regimen: Milademetan administered orally.

Primary Objective: To evaluate the objective response rate.

Secondary Objectives: To assess progression-free survival and adverse events.

MANTRA (NCT04979442)[10][11][12][13][14][15][16][17]
Study Design: A Phase 3, randomized, multicenter, open-label registrational study.

Patient Population: Patients with dedifferentiated liposarcoma who had progressed on prior

systemic therapy, including at least one anthracycline-based regimen.

Treatment Arms: Patients were randomized 1:1 to receive either milademetan or trabectedin.

Primary Objective: To compare the progression-free survival between the two treatment

arms, as assessed by blinded independent central review.

Secondary Objectives: Included overall survival, objective response rate, duration of

response, disease control rate, and safety.

Phase I (NCT01877382)
- Dose Finding

- Initial Efficacy in DDLPS

Phase II (MANTRA-2)
- Broader Solid Tumor Population
- MDM2 Amplification Biomarker

Informs

Phase III (MANTRA)
- Pivotal Trial in DDLPS

- Comparison to Standard of Care

Provides Rationale For

Clinical Development Outcome

Contributes to Understanding Determines Registrational Path
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Caption: Logical Progression of Milademetan Clinical Trials.

Discussion and Future Directions
The clinical development of milademetan has provided valuable insights into the therapeutic

potential and challenges of MDM2 inhibition. The Phase 1 study established a manageable

safety profile with an intermittent dosing schedule and demonstrated promising single-agent

activity, particularly in dedifferentiated liposarcoma.[3][5] The MANTRA-2 trial further explored

its activity in a biomarker-selected population of MDM2-amplified solid tumors, showing modest

response rates.[7][8]

However, the pivotal Phase 3 MANTRA trial in dedifferentiated liposarcoma did not meet its

primary endpoint of significantly improving progression-free survival compared to trabectedin.

[11][15] While there was a numerical trend in favor of milademetan for median PFS, the

difference was not statistically significant.[11][15] The safety profile in the MANTRA trial was

consistent with previous studies, with hematological toxicities being the most common grade

3/4 adverse events.[11][15]

The results from the milademetan program, when viewed alongside those of other MDM2

inhibitors like siremadlin, navtemadlin, and idasanutlin, highlight a class-wide challenge of

managing on-target hematological toxicities while achieving durable efficacy in solid tumors. In

hematological malignancies, particularly AML, combinations with other agents appear to be a

more promising strategy.

Future research for milademetan and other MDM2 inhibitors will likely focus on:

Combination Therapies: Exploring synergistic combinations with other targeted agents or

immunotherapies.

Biomarker Refinement: Further identifying patient populations most likely to benefit beyond

MDM2 amplification and wild-type TP53.

Novel Dosing Strategies: Optimizing dosing schedules to maximize the therapeutic window.

This comparative guide serves as a resource for the scientific community to build upon the

existing knowledge and continue the pursuit of effective therapies targeting the p53 pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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